Iso-tridecyl thioglycolate
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Overview
Description
Iso-tridecyl thioglycolate, also known as acetic acid, 2-mercapto-, isotridecyl ester, is an organic compound with the molecular formula C15H30O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in the production of various chemicals and as a chain transfer agent in polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iso-tridecyl thioglycolate can be synthesized through the esterification of mercaptoacetic acid with isotridecyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, isotridecyl mercaptoacetate is produced using a continuous esterification process. This involves the reaction of mercaptoacetic acid with isotridecyl alcohol in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the product is continuously removed to maintain a steady-state reaction. The crude ester is then purified through vacuum distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Iso-tridecyl thioglycolate undergoes various chemical reactions, including:
Oxidation: The thiol group in isotridecyl mercaptoacetate can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol and thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Different esters, amides.
Scientific Research Applications
Iso-tridecyl thioglycolate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of stabilizers for polyvinyl chloride and other polymers.
Mechanism of Action
The mechanism of action of isotridecyl mercaptoacetate involves its ability to act as a chain transfer agent in polymerization reactions. The thiol group in the compound can react with growing polymer chains, terminating the chain growth and transferring the active site to another monomer. This helps control the molecular weight and distribution of the polymer .
Comparison with Similar Compounds
Similar Compounds
Thioglycolic acid:
Isooctyl mercaptoacetate: Similar structure but with an isooctyl group instead of an isotridecyl group.
Uniqueness
Iso-tridecyl thioglycolate is unique due to its longer carbon chain, which provides different physical and chemical properties compared to shorter-chain mercaptoacetates. This makes it particularly useful in applications requiring specific molecular weight control and stability .
Properties
CAS No. |
57417-85-3 |
---|---|
Molecular Formula |
C15H30O2S |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
11-methyldodecyl 2-sulfanylacetate |
InChI |
InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |
InChI Key |
HYBIDFUUNHAJDS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
57417-85-3 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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